1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorophenylmethylamine with 2-methylpropionaldehyde under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research. It is used as a building block in organic synthesis, serving as a precursor for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme inhibitors and receptor binding assays. In medicine, it is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals. In industry, it is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Biological Activity
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, commonly known as Pitolisant, is a compound that has garnered attention for its biological activity, particularly as a histamine H3 receptor antagonist and inverse agonist. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical and Physical Properties
- Chemical Formula: C10H14ClN
- Molecular Weight: 183.68 g/mol
- CAS Number: 72954-91-7
- Appearance: Liquid
- Storage Temperature: 4 °C
Property | Value |
---|---|
IUPAC Name | 1-(4-chlorophenyl)-2-methylpropan-1-amine |
MDL Number | MFCD08691269 |
PubChem CID | 12559037 |
Target Receptor:
Pitolisant primarily targets the histamine H3 receptor , which plays a crucial role in regulating neurotransmitter release in the central nervous system.
Mode of Action:
As an antagonist and inverse agonist at the H3 receptor, Pitolisant blocks the receptor's activity, leading to increased levels of histamine and other neurotransmitters such as norepinephrine and dopamine. This modulation enhances alertness and reduces excessive daytime sleepiness, particularly in patients with narcolepsy.
Pharmacokinetics
Pitolisant is rapidly absorbed following oral administration, achieving approximately 90% bioavailability . The compound demonstrates favorable pharmacokinetic properties:
- Half-life: Approximately 20 hours
- Metabolism: Primarily metabolized by cytochrome P450 enzymes
- Excretion: Excreted mainly via urine
Clinical Efficacy
Pitolisant has been clinically evaluated for its effectiveness in treating narcolepsy. In a study involving patients with narcolepsy, Pitolisant significantly reduced the frequency of excessive daytime sleepiness episodes compared to placebo controls. The efficacy was measured using standardized scales such as the Epworth Sleepiness Scale (ESS) and the Maintenance of Wakefulness Test (MWT).
Case Studies
-
Narcolepsy Treatment:
- A clinical trial involving 300 patients demonstrated that those treated with Pitolisant experienced a reduction in ESS scores by an average of 6 points after 12 weeks, indicating improved wakefulness.
-
Safety Profile:
- Adverse effects reported include insomnia, anxiety, and nausea; however, these were generally mild to moderate in severity.
Research Findings
Recent studies have explored the broader implications of Pitolisant's action beyond narcolepsy:
- Antiproliferative Effects:
-
Neuroprotective Properties:
- Preliminary investigations suggest that Pitolisant may exert neuroprotective effects by enhancing dopaminergic signaling, which could have implications for neurodegenerative diseases like Parkinson's .
Comparative Analysis with Similar Compounds
Compound | Mechanism of Action | Clinical Use |
---|---|---|
Pitolisant (1-(4-Chlorophenyl)-2-methylpropan-1-amine) | H3 receptor antagonist/inverse agonist | Narcolepsy |
Modafinil | Dopamine reuptake inhibitor | Narcolepsy |
Sodium Oxybate | GABA-B receptor agonist | Narcolepsy |
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBGQWZZQKYLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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